![molecular formula C14H10F3N3OS B4963992 N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4963992.png)
N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as MI-2, is a small molecule inhibitor that has been shown to target the MALT1 protein, which is involved in various cellular processes such as immune response and inflammation. In
作用機序
The mechanism of action of N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide involves the inhibition of the MALT1 protein. MALT1 is a protease that cleaves various proteins involved in cellular processes such as immune response and inflammation. This compound binds to the active site of MALT1 and inhibits its activity, leading to a decrease in the cleavage of these proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on the immune system and inflammation. Inhibition of MALT1 activity by this compound leads to a decrease in the activation of immune cells and a decrease in the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide in lab experiments is its specificity for the MALT1 protein. This allows for more precise targeting of this protein and a better understanding of its role in cellular processes. However, one limitation is the potential for off-target effects, as this compound may also bind to other proteins with similar active sites.
将来の方向性
There are several future directions for the study of N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide. One area of interest is the development of new cancer treatments based on the inhibition of MALT1 activity. Another direction is the study of the role of MALT1 in other cellular processes, such as cell signaling and apoptosis. Additionally, there is potential for the development of new drugs based on the structure of this compound that have improved specificity and efficacy.
合成法
The synthesis of N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide involves several steps. The starting material is 2-aminobenzonitrile, which is reacted with 4-(trifluoromethyl)benzaldehyde to form the corresponding imine. This imine is then reacted with 2-bromoacetophenone to yield the desired product. The final step involves the N-methylation of the amide group using methyl iodide and a base.
科学的研究の応用
N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide has been shown to have potential applications in various fields of scientific research. One of the main areas of interest is cancer research, as the MALT1 protein has been implicated in the development and progression of certain types of cancer. This compound has been shown to inhibit the activity of MALT1, which could potentially lead to the development of new cancer treatments.
In addition to cancer research, this compound has also been studied in the context of immune response and inflammation. The MALT1 protein is involved in the activation of immune cells, and this compound has been shown to inhibit this process. This could have implications for the treatment of autoimmune diseases and inflammatory disorders.
特性
IUPAC Name |
N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS/c1-18-12(21)11-7-22-13-19-10(6-20(11)13)8-2-4-9(5-3-8)14(15,16)17/h2-7H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLTXWOWFHJVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

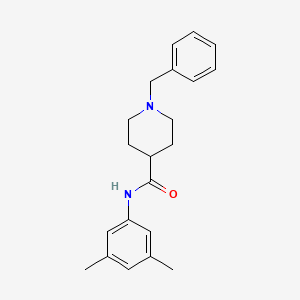
![1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4963935.png)
![1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4963947.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4963956.png)
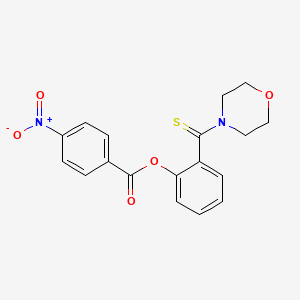
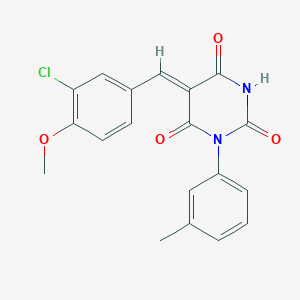
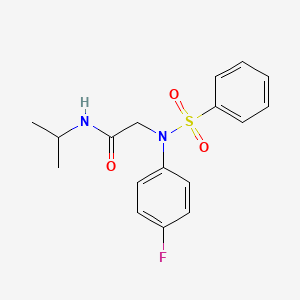
![4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4963979.png)
![N-methyl-N-[(9-methyl-9H-imidazo[1,2-a]benzimidazol-2-yl)methyl]-1-adamantanamine dihydrochloride](/img/structure/B4963983.png)

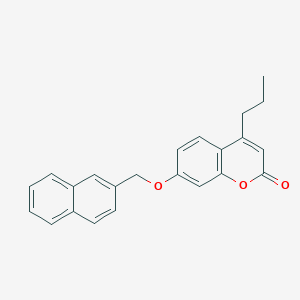
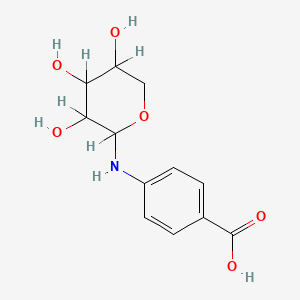
![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)